molecular formula C24H20N4O4 B2692324 2-amino-N-(2-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide CAS No. 906162-98-9

2-amino-N-(2-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

Cat. No.: B2692324
CAS No.: 906162-98-9
M. Wt: 428.448
InChI Key: PTGBGSLBOPPCMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(2-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family. This compound is characterized by its unique structure, which includes an indolizine core, a nitrobenzoyl group, and an ethylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolizine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a pyrrole derivative.

    Introduction of the Nitrobenzoyl Group: This step involves the nitration of a benzoyl group, which can be attached to the indolizine core through a Friedel-Crafts acylation reaction.

    Attachment of the Ethylphenyl Group: This can be done via a substitution reaction where an ethylphenyl group is introduced to the nitrogen atom of the indolizine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The ethylphenyl group can be substituted with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogenated compounds (e.g., bromobenzene) in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of substituted indolizine derivatives.

Scientific Research Applications

2-amino-N-(2-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. The nitrobenzoyl group can interact with enzymes or receptors, leading to changes in cellular processes. The indolizine core may also play a role in binding to DNA or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
  • 2-amino-N-(2-ethylphenyl)-3-(4-chlorobenzoyl)indolizine-1-carboxamide
  • 2-amino-N-(2-ethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

Uniqueness

2-amino-N-(2-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrobenzoyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

2-amino-N-(2-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4/c1-2-15-7-3-4-8-18(15)26-24(30)20-19-9-5-6-14-27(19)22(21(20)25)23(29)16-10-12-17(13-11-16)28(31)32/h3-14H,2,25H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGBGSLBOPPCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.